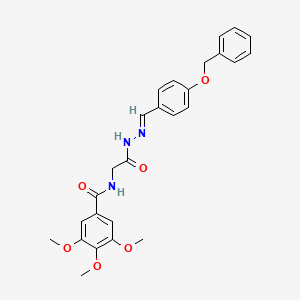![molecular formula C22H14Br3ClN2O4 B11556880 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11556880.png)
2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound characterized by its multiple halogen substitutions and aromatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The process begins with the halogenation of phenyl benzoate derivatives, followed by the introduction of the acetamido group through acylation. The final step involves the condensation of the intermediate with the appropriate phenoxy derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and acylation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acetamido group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-nitrophenyl benzoate
- 2,4-Dichloro-6-[(E)-{[2-(2-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate
- 2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-fluorophenoxy)acetamido]imino}methyl]phenyl benzoate
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate is unique due to its specific combination of halogen substitutions and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C22H14Br3ClN2O4 |
|---|---|
Poids moléculaire |
645.5 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H14Br3ClN2O4/c23-15-8-14(21(18(25)9-15)32-22(30)13-4-2-1-3-5-13)11-27-28-20(29)12-31-19-7-6-16(26)10-17(19)24/h1-11H,12H2,(H,28,29)/b27-11+ |
Clé InChI |
SANYZIUXFHOQGW-LUOAPIJWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556800.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11556804.png)

![N'-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide](/img/structure/B11556828.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11556834.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11556839.png)
![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11556849.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11556856.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11556859.png)
![2-[Methyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11556861.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B11556865.png)
![N-(2,5-Dimethylphenyl)-1-{N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11556875.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11556883.png)
